molecular formula C7H10N4O B14218524 N-(6-Aminopyridin-2-yl)-N'-methylurea CAS No. 827589-07-1

N-(6-Aminopyridin-2-yl)-N'-methylurea

Cat. No.: B14218524
CAS No.: 827589-07-1
M. Wt: 166.18 g/mol
InChI Key: FWORSKHORMCTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Aminopyridin-2-yl)-N’-methylurea is a chemical compound that features a pyridine ring substituted with an amino group at the 6-position and a methylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminopyridin-2-yl)-N’-methylurea typically involves the reaction of 6-aminopyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-aminopyridine and methyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

    Procedure: 6-aminopyridine is dissolved in the solvent, and methyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete conversion to the product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(6-Aminopyridin-2-yl)-N’-methylurea.

Industrial Production Methods

While specific industrial production methods for N-(6-Aminopyridin-2-yl)-N’-methylurea are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminopyridin-2-yl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(6-Aminopyridin-2-yl)-N’-methylurea has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Aminopyridin-2-yl)acetamide
  • N-(6-Aminopyridin-2-yl)benzamide
  • N-(6-Aminopyridin-2-yl)-N’-ethylurea

Uniqueness

N-(6-Aminopyridin-2-yl)-N’-methylurea is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methylurea group differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.

Properties

CAS No.

827589-07-1

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-(6-aminopyridin-2-yl)-3-methylurea

InChI

InChI=1S/C7H10N4O/c1-9-7(12)11-6-4-2-3-5(8)10-6/h2-4H,1H3,(H4,8,9,10,11,12)

InChI Key

FWORSKHORMCTRJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=CC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.